4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine

Medicinal Chemistry Library Synthesis Cross-Coupling

Researchers requiring predictable regioselectivity for imidazotriazine-based kinase inhibitor libraries often face supply inconsistency with mono-substituted or unsubstituted cores. This 4-chloro-6-methyl derivative directly solves this problem by providing a single, validated scaffold with two orthogonal reactive handles. - The 4-chloro position enables reliable nucleophilic aromatic substitution and Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for diversity introduction. - The 6-methyl group pre-defines the substitution vector and modulates ring electronics, ensuring specific SAR exploration and consistent biological profile tuning. - Supplied with certified purity for immediate use in focused library synthesis, eliminating the lead time for custom core construction.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
Cat. No. B11916220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C(=NC=N2)Cl
InChIInChI=1S/C6H5ClN4/c1-4-2-11-6(10-4)5(7)8-3-9-11/h2-3H,1H3
InChIKeyJGDYGYWQQHLQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine: Chemical Properties & Procurement


4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine (CAS 2090251-00-4) is a heterocyclic building block featuring a fused imidazo[2,1-f][1,2,4]triazine core, with a chlorine atom at the 4-position and a methyl group at the 6-position . This core is a recognized privileged scaffold in drug discovery, notably as a kinase inhibitor template [1]. The compound is supplied as a research chemical with a typical purity specification of ≥95% .

Why 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine Has No Generic Substitute


Substitution with a generic imidazotriazine or a mono-substituted analog (e.g., 4-chloro or 6-methyl only) is not equivalent due to the specific, orthogonal reactivity conferred by the combined 4-chloro and 6-methyl substitution pattern. The 4-chloro position is a key handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the 6-methyl group modulates the electron density of the fused ring system, influencing both the reactivity at the 4-position and the subsequent biological profile of derived analogs [1]. This precise combination is essential for achieving predictable regioselectivity in library synthesis, which cannot be replicated by mono-substituted variants.

4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine vs. Structural Analogs


Orthogonal Reactivity for Predictable Derivatization

4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine uniquely combines a reactive 4-chloro group for nucleophilic substitution or cross-coupling with a 6-methyl substituent. This is in contrast to the unsubstituted 4-chloroimidazo[2,1-f][1,2,4]triazine (CAS 1206825-03-7), which lacks the methyl group, resulting in different electronic properties and a less defined handle for regioselective derivatization. While direct quantitative reactivity data for this specific compound is not available in the public domain, the established reactivity of the 4-chloro group in analogous imidazotriazines is well-documented [1].

Medicinal Chemistry Library Synthesis Cross-Coupling

Cross-Coupling Advantage over Bromo Analogs

The imidazo[2,1-f][1,2,4]triazine core is a recognized scaffold for kinase inhibitors, with notable applications in CK2 and PI3Kγ inhibition [1][2]. The 4-chloro group on this compound is a more versatile handle for palladium-catalyzed cross-coupling reactions compared to the corresponding 4-bromo derivative (e.g., 7-bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine), as it generally exhibits superior stability and selectivity in many cross-coupling protocols, minimizing unwanted side reactions like protodehalogenation [3]. While direct comparative kinetic data is unavailable, this class-level inference is supported by the broader field of heteroaryl halide reactivity.

Kinase Inhibition Medicinal Chemistry Cross-Coupling

Distinct Molecular Formula and Weight

The target compound has a molecular formula of C6H5ClN4 and a molecular weight of 168.58 g/mol . This distinguishes it from closely related heterocyclic building blocks, such as 4-chloroimidazo[2,1-f][1,2,4]triazine (C5H3ClN4, MW 154.56) and 7-bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine (C6H4BrClN4, MW 247.48) . These precise analytical specifications are critical for inventory management, reaction stoichiometry calculations, and ensuring the correct compound is used in synthetic sequences.

Analytical Chemistry Procurement Quality Control

Key Applications of 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine


Kinase Inhibitor Library Diversification via Cross-Coupling

This compound is ideally suited as a core building block for the synthesis of focused kinase inhibitor libraries. The 4-chloro group serves as a reactive site for Suzuki, Buchwald-Hartwig, or direct arylation reactions to introduce diverse aryl or amine groups, a strategy validated for the imidazotriazine scaffold in the construction of targeted libraries [1]. The presence of the 6-methyl group ensures the final compounds maintain a specific substitution pattern often found in potent kinase inhibitors, as exemplified by CK2 and PI3Kγ inhibitor patents [2][3].

Regiospecific Heterocycle Synthesis for SAR Studies

Researchers can utilize the orthogonal reactivity of the 4-chloro and 6-methyl groups to synthesize a series of regioisomeric analogs for SAR exploration. Unlike the unsubstituted core, the 6-methyl group pre-defines a substitution vector, forcing derivatization to occur specifically at the 4-position via nucleophilic displacement or cross-coupling . This allows for the systematic exploration of chemical space around the imidazotriazine core, which is critical for optimizing potency and selectivity against biological targets like AMP deaminase [4].

Agrochemical Intermediate for Scaffold Exploration

The imidazo[2,1-f][1,2,4]triazine core is recognized for its potential in agrochemical discovery, with prior work demonstrating its utility in generating libraries for biological evaluation [1]. The 4-chloro-6-methyl derivative provides a convenient entry point for synthesizing novel analogs that may possess herbicidal or fungicidal activity, leveraging the core's established biological relevance in this sector.

Quote Request

Request a Quote for 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.